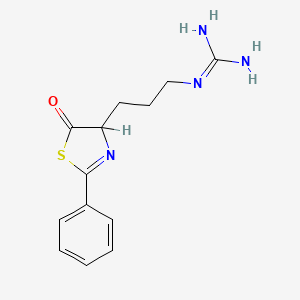
Arginine-2-phenyl-5-thiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-2-phenyl-5-thiazolone, also known as this compound, is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
1. Antimicrobial Activity
Arginine-2-phenyl-5-thiazolone has shown promising antimicrobial properties. Studies indicate that compounds with thiazolone structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research has demonstrated that thiazolone derivatives, including this compound, exhibit anti-inflammatory effects. This property is particularly relevant in treating conditions such as arthritis and other inflammatory diseases .
3. Cancer Research
The compound's ability to modulate cellular pathways has led to investigations into its potential as an anticancer agent. Thiazolone derivatives have been studied for their effects on cancer cell proliferation and apoptosis, suggesting that this compound may play a role in cancer therapy .
Therapeutic Applications
1. Cardiovascular Health
Preliminary studies suggest that arginine-based compounds can influence nitric oxide production, which is crucial for vascular health. This property may help in managing conditions like hypertension and improving endothelial function .
2. Neurological Disorders
There is growing interest in the neuroprotective effects of thiazolone derivatives. This compound may offer therapeutic benefits in conditions such as neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Case Studies
特性
CAS番号 |
71198-10-2 |
|---|---|
分子式 |
C13H16N4OS |
分子量 |
276.36 g/mol |
IUPAC名 |
2-[3-(5-oxo-2-phenyl-4H-1,3-thiazol-4-yl)propyl]guanidine |
InChI |
InChI=1S/C13H16N4OS/c14-13(15)16-8-4-7-10-12(18)19-11(17-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H4,14,15,16) |
InChIキー |
CPFBTAMIKHMXDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)S2)CCCN=C(N)N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)S2)CCCN=C(N)N |
同義語 |
arginine-2-phenyl-5-thiazolone PTA-ARG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















